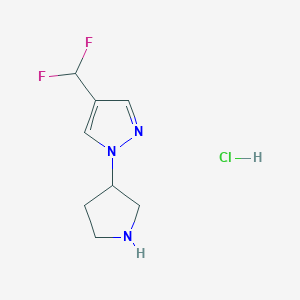

4-(difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride

Description

4-(Difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is a pyrazole-derived compound featuring a difluoromethyl substituent at the 4-position and a pyrrolidin-3-yl group at the 1-position, with a hydrochloride salt enhancing solubility. The difluoromethyl group is known to improve metabolic stability and lipophilicity, while the pyrrolidine ring may enhance binding interactions with target proteins .

Properties

IUPAC Name |

4-(difluoromethyl)-1-pyrrolidin-3-ylpyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F2N3.ClH/c9-8(10)6-3-12-13(5-6)7-1-2-11-4-7;/h3,5,7-8,11H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXMPOROJJBFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=C(C=N2)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (Key Intermediate)

A crucial intermediate in the synthesis is the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which can be prepared by the following patented method:

| Step | Reaction Type | Reagents & Conditions | Outcome & Notes |

|---|---|---|---|

| 1 | Addition & Hydrolysis | React 2,2-difluoroacetyl halide with α,β-unsaturated ester in organic solvent at low temperature; add alkali for hydrolysis | Formation of α-difluoroacetyl intermediate carboxylic acid |

| 2 | Condensation & Cyclization | Add catalyst and methylhydrazine aqueous solution; conduct low-temperature condensation to cyclize | Formation of crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |

| 3 | Recrystallization | Purify crude product by recrystallization | Obtain pure product with high chemical purity (>99.5%) and improved isomer ratio |

This method improves yield (>75%) and reduces isomer impurities compared to previous methods. The use of 2,2-difluoroacetyl halide and controlled reaction conditions are key to efficiency and purity.

Coupling to Form Pyrazole Derivatives with Amines

Following the preparation of the pyrazole acid intermediate, coupling with amines such as pyrrolidine derivatives is performed using peptide coupling reagents under mild conditions:

| Step | Reaction Type | Reagents & Conditions | Outcome & Notes |

|---|---|---|---|

| 1 | Peptide Coupling | Mix pyrazole-4-carboxylic acid with amine (e.g., pyrrolidin-3-yl) in DMF; add HOBt and EDC·HCl; stir at 5°C then room temperature for 10-12 h | Formation of pyrazole amide derivatives via amide bond formation |

| 2 | Workup & Purification | Quench with ethyl acetate and aqueous washes (HCl, water, brine, NaHCO3); dry over Na2SO4; purify by column chromatography | Isolated product as solid with high yield (typically >70%) and confirmed structure by NMR/MS |

This coupling strategy is adaptable for introducing the pyrrolidin-3-yl substituent at the pyrazole nitrogen, forming the desired amide or substituted pyrazole.

Industrial and Advanced Synthetic Techniques

Continuous Flow Chemistry

For scale-up, continuous flow reactors can be employed to improve reaction control, safety, and yield, especially in steps involving reactive intermediates such as difluoroacetyl halides.Optimization of Reaction Conditions

Parameters such as temperature, solvent choice, catalyst type, and stoichiometry are optimized to maximize yield and purity while minimizing side products and isomers.

Summary Table of Preparation Steps

Research Findings on Preparation

- The use of 2,2-difluoroacetyl halide as a starting material is crucial for introducing the difluoromethyl group efficiently with minimal isomer formation.

- Peptide coupling reagents such as HOBt and EDC·HCl enable mild and efficient amide bond formation between pyrazole carboxylic acid and pyrrolidin-3-yl amine, preserving sensitive functional groups.

- Recrystallization and chromatographic purification steps are essential to achieve high purity (>99.5%) of the final hydrochloride salt.

- Continuous flow chemistry and process optimization enhance scalability and reproducibility for industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Scientific Research Applications

- Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Biology: It is studied for its potential biological activity, such as enzyme inhibition or receptor binding.

- Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

- Industry: It is used in developing new materials with unique properties, such as enhanced stability and reactivity.

4-(Difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride has demonstrated significant antifungal activity. Derivatives of pyrazole compounds exhibit moderate to excellent antifungal effects against several phytopathogenic fungi, including Botrytis cinerea and Alternaria solani. The compound's efficacy is attributed to its ability to inhibit mycelial growth effectively.

Pyrazole derivatives have been investigated for their effects on breast cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis in MCF-7 and MDA-MB-231 cells. The mechanism involves disrupting cellular integrity, which leads to cell death. In a comparative study, the compound was evaluated for its anticancer properties against a panel of human cancer cell lines, highlighting its selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index.

Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

- Oxidation: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

- Substitution: Various nucleophiles, such as amines or alkoxides.

Mechanism of Action

The mechanism by which 4-(difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound's binding affinity to certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Table 1: Key Comparisons of Structural and Physicochemical Properties

Key Observations:

Impact of Difluoromethyl Group: The target compound and 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride share this group, which increases metabolic stability compared to non-fluorinated analogs.

Role of Pyrrolidine Substituent :

- The pyrrolidin-3-yl group in the target compound and 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride may enhance solubility and hydrogen-bonding capacity. The absence of this group in other analogs (e.g., 1-(3-chloropropyl)-1H-pyrazole hydrochloride ) correlates with lower molecular complexity and altered pharmacokinetics.

Synthesis Methods :

- The target compound’s synthesis likely involves coupling reactions similar to those in , where tert-butyl carbamate intermediates are used . This contrasts with the high-temperature acetonitrile-mediated reactions for DHODH inhibitors in .

Biological Activity: While DHODH inhibitors in exhibit nanomolar activity, the target compound’s pyrrolidine and difluoromethyl groups suggest comparable or improved enzyme interaction. However, the chloropropyl substituent in ’s compound may prioritize different biological targets, such as ion channels .

Research Findings and Implications

- Physicochemical Properties : The hydrochloride salt form universally improves water solubility across analogs, critical for oral bioavailability .

- Synthetic Challenges : The difluoromethyl group necessitates specialized fluorination techniques, while the pyrrolidine ring introduces stereochemical complexity, requiring chiral resolution steps .

Biological Activity

4-(Difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its unique structure and promising biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a difluoromethyl group and a pyrrolidine moiety. Its molecular formula is , and it has a molecular weight of approximately 195.63 g/mol. The presence of the difluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

Antifungal Properties

Research has demonstrated that derivatives of pyrazole compounds, including this compound, exhibit significant antifungal activity. A study evaluating various pyrazole derivatives found that certain compounds displayed moderate to excellent antifungal effects against several phytopathogenic fungi, including Botrytis cinerea and Alternaria solani . The compound's efficacy was attributed to its ability to inhibit mycelial growth effectively.

Anticancer Activity

In addition to antifungal properties, this compound has shown potential as an anticancer agent. Pyrazole derivatives have been investigated for their effects on breast cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis in MCF-7 and MDA-MB-231 cells . The mechanism involves disrupting cellular integrity, which leads to cell death.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has also been explored. For instance, certain derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This suggests that the compound may serve as a model for developing new anti-inflammatory agents.

Synthesis

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis begins with 4-(difluoromethyl)-1H-pyrazole as the core structure.

- Reagents : Pyrrolidine is reacted with the pyrazole derivative under controlled conditions.

- Purification : The product is purified using column chromatography to obtain the hydrochloride salt form.

Case Studies

Several case studies have highlighted the biological activities of similar pyrazole derivatives:

- Case Study 1 : A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives were synthesized and tested against seven phytopathogenic fungi. Among them, one derivative exhibited higher antifungal activity than the commercial fungicide boscalid .

- Case Study 2 : In vitro studies on breast cancer cell lines showed that specific pyrazole derivatives could enhance the efficacy of doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride?

- Methodological Answer : Synthesis typically involves cyclization of pyrazole precursors with pyrrolidine derivatives under controlled conditions. For example, analogous pyrazole hydrochloride salts are synthesized via reaction of hydrazine derivatives with ketones or aldehydes, followed by HCl-mediated salt formation. Purification often employs recrystallization from methanol or column chromatography (ethyl acetate/hexane systems) to isolate the hydrochloride form . Key steps include temperature control (e.g., maintaining –20°C for 40–48 hours during intermediate formation) and acidification to precipitate the final product .

Q. Which analytical techniques are recommended for confirming the structure of this compound?

- Methodological Answer :

- X-Ray Powder Diffraction (XRPD) : To confirm crystalline structure and polymorphic purity (e.g., distinct peaks at 2θ values such as 8.4°, 16.8°, and 25.2°) .

- Mass Spectrometry : Monoisotopic mass analysis (e.g., using ESI-MS) to verify molecular formula and fragmentation patterns .

- NMR Spectroscopy : ¹H/¹³C NMR to resolve substituent positions (e.g., difluoromethyl and pyrrolidine protons) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example, pyrazole derivatives are often tested for kinase inhibition or receptor binding using:

- Enzyme-Linked Immunosorbent Assay (ELISA) for IC₅₀ determination.

- Cellular viability assays (e.g., MTT) to assess cytotoxicity.

- Molecular docking to predict binding affinity to targets like carbonic anhydrase or prostaglandin synthases, as seen in structurally related compounds .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates, reducing trial-and-error experimentation. The ICReDD framework integrates computational predictions with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature) .

- Machine Learning : Train models on existing pyrazole synthesis data to predict yields and side-product formation .

Q. What strategies resolve contradictions in biological activity data between structurally similar pyrazole derivatives?

- Methodological Answer :

- Comparative SAR Studies : Systematically vary substituents (e.g., difluoromethyl vs. trifluoromethyl) and correlate with activity trends. For example, 5-(trifluoromethyl) analogs show enhanced carbonic anhydrase inhibition compared to dichloro derivatives .

- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify outliers and validate assays .

- Crystallographic Studies : Resolve binding modes via X-ray crystallography to explain potency differences (e.g., steric effects from pyrrolidine substitution) .

Q. How can experimental design (DoE) improve yield and purity in large-scale synthesis?

- Methodological Answer :

- Factorial Design : Screen variables like reaction time, temperature, and HCl stoichiometry. For example, a 2³ factorial design identified 50°C and 1:1.2 molar ratio of HCl as optimal for salt precipitation in related compounds .

- Response Surface Methodology (RSM) : Optimize recrystallization conditions (e.g., methanol/water ratios) to maximize purity .

Q. What are the challenges in characterizing the hydrochloride salt’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which impacts shelf life. Hydrochloride salts of pyrazoles often require desiccants due to moisture sensitivity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.